Product packaging for CB1 antagonist 2(Cat. No.:CAS No. 614726-85-1)

CB1 antagonist 2

Cat. No.: B605375
CAS No.: 614726-85-1
M. Wt: 380.7 g/mol
InChI Key: BBUKVPCUOHFAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Endocannabinoid System (ECS)

The endocannabinoid system (ECS) is a crucial and widespread biological system involved in regulating a multitude of physiological and cognitive functions. wikipedia.orgfrontiersin.org It is a sophisticated cell-signaling network composed of three primary components: cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and the enzymes responsible for the synthesis and degradation of endocannabinoids. frontiersin.orgmdpi.comnih.gov The ECS plays a fundamental role in maintaining homeostasis and influences processes such as appetite, pain perception, mood, memory, immune response, and energy metabolism. wikipedia.orgfrontiersin.orgmdpi.comscielo.org.mx

The primary cannabinoid receptors identified are CB1 and CB2, both of which are G protein-coupled receptors. wikipedia.orgmdpi.com Endocannabinoids, the natural ligands for these receptors, include key molecules like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). wikipedia.orgmdpi.com These lipid-based neurotransmitters are synthesized on demand and act as retrograde messengers, traveling backward across synapses to modulate the release of other neurotransmitters. nih.govelifesciences.org This mechanism allows the ECS to exert fine-tuned control over neuronal activity throughout the central and peripheral nervous systems. wikipedia.orgscielo.org.mx

Cannabinoid Receptor Type 1 (CB1R) as a Central Therapeutic Target

The cannabinoid receptor type 1 (CB1R) is one of the most abundantly expressed G protein-coupled receptors in the central nervous system (CNS). elifesciences.org CB1 receptors are found in high concentrations in brain regions associated with a wide range of functions, including the hypothalamus (regulating appetite), hippocampus (memory), amygdala (mood), and striatum (motor control). scielo.org.mxelifesciences.org This widespread distribution underscores the integral role of CB1R in modulating pain, appetite, mood, and memory. elifesciences.orgnih.gov

The significant involvement of CB1R in diverse brain functions makes it a compelling therapeutic target for a variety of conditions. elifesciences.orgnih.govfrontiersin.orgmdpi.com Modulation of CB1R signaling has been explored for its potential in treating obesity, metabolic disorders, pain, and substance use disorders. nih.govfrontiersin.orgmdpi.com The ability to block or attenuate the activity of this receptor offers a powerful mechanism for therapeutic intervention.

Historical Context of CB1R Ligands: From Inverse Agonists to Neutral Antagonists

The discovery of the endocannabinoid system spurred the development of ligands designed to interact with CB1 receptors. wikipedia.org The first generation of these compounds were primarily inverse agonists, such as rimonabant (B1662492) (SR141716A). wikipedia.org An inverse agonist not only blocks the receptor from being activated by an agonist but also reduces its basal, constitutive activity. wikipedia.orgresearchgate.net Rimonabant was initially developed as a potential treatment for obesity, as it was shown to decrease food intake and body weight. wikipedia.org

However, the clinical application of rimonabant was halted due to significant adverse psychiatric side effects, including anxiety and depression. researchgate.netnih.govacs.org These undesirable effects were hypothesized to be linked to the compound's inverse agonist properties, which suppress the natural, tonic activity of the CB1 receptor system. researchgate.netmdpi.com This realization led to a critical shift in pharmacological strategy: the pursuit of CB1R neutral antagonists. researchgate.netnih.gov A neutral antagonist binds to the receptor and blocks it from being activated by agonists, but it does not affect the receptor's basal activity. wikipedia.org

Rationale for Developing Neutral CB1R Antagonists in Contemporary Pharmacotherapy

The development of neutral CB1R antagonists is driven by the hypothesis that they can provide the therapeutic benefits of blocking CB1R without the adverse effects associated with inverse agonism. researchgate.netmdpi.com The premise is that the unwanted side effects of drugs like rimonabant are a consequence of their ability to inhibit the intrinsic, ligand-independent activity of CB1 receptors. mdpi.comfrontiersin.org

A neutral antagonist, by definition, would only block the effects of endocannabinoids when their levels are elevated in specific pathological states, without disturbing the basal tone of the ECS in circuits that regulate mood and emotion. mdpi.comfrontiersin.org This approach could potentially "dissect" the therapeutic effects of CB1R blockade from the adverse effects of inverse agonism. nih.govmdpi.com Compounds like AM4113 were developed based on this rationale, with the goal of retaining the anti-obesity and anti-addictive properties of earlier compounds while exhibiting an improved safety profile. mdpi.commdpi.comharvard.edu Preclinical studies suggest that neutral antagonists can reduce food intake and drug-seeking behaviors without inducing nausea, anxiety, or depressive-like states. harvard.eduresearchgate.net

AM4113: Profile of a CB1R Neutral Antagonist

AM4113 is a pyrazole-3-carboxamide analog that is structurally related to the first-generation inverse agonist rimonabant. mdpi.comnih.gov It was developed as a high-affinity, selective, and centrally acting CB1R neutral antagonist. researchgate.netmdpi.com

Chemical Properties of AM4113

PropertyDetailSource
Chemical Name5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide tocris.comcaymanchem.com
Molecular FormulaC₁₇H₁₂Cl₃N₃O caymanchem.comcaymanchem.comsigmaaldrich.com
Molecular Weight380.66 g/mol tocris.comsigmaaldrich.com
AppearanceSolid, white to brown powder caymanchem.comsigmaaldrich.com
Purity≥98% (HPLC) tocris.comcaymanchem.com
SolubilitySoluble in DMSO sigmaaldrich.comaxonmedchem.com

Research Findings on AM4113

Pharmacological Characterization

Research has extensively characterized AM4113 as a potent and selective neutral antagonist for the CB1 receptor. Unlike inverse agonists, AM4113 does not alter the basal production of cyclic AMP (cAMP) in cells expressing CB1 receptors, confirming its lack of inverse agonist activity. mdpi.comaxonmedchem.comphysiology.org

Binding Affinity of AM4113 and Comparators

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)Selectivity (CB2/CB1)Functional Activity at CB1RSource
AM41130.80 ± 0.4492 ± 6.9~100-foldNeutral Antagonist mdpi.comresearchgate.netcaymanchem.comaxonmedchem.comphysiology.org
Rimonabant (SR141716A)1.98 - 12.3702 - 13200HighInverse Agonist frontiersin.orgwikipedia.orgharvard.edu
AM2517.49>1000>133-foldInverse Agonist researchgate.netnih.govuconn.edu

Key Preclinical Research Findings

Preclinical studies in animal models have been crucial in demonstrating the therapeutic potential and distinct profile of AM4113 compared to inverse agonists. These studies have shown that AM4113 can replicate the beneficial effects of CB1R blockade on appetite and substance use, but without inducing behaviors associated with negative psychiatric side effects.

Summary of Preclinical Findings for AM4113

Research AreaKey FindingComparison to Inverse AgonistsSource
Food Intake & WeightReduces food intake, food-reinforced behavior, and attenuates weight gain.Produces similar reductions in food intake as rimonabant and AM251. mdpi.comresearchgate.netphysiology.orgmdpi.comresearchgate.net
Nausea/MalaiseDoes not induce conditioned gaping (a marker for nausea in rats) or vomiting in ferrets.Inverse agonists like rimonabant are known to cause nausea and emesis. mdpi.comharvard.eduphysiology.org
Anxiety/DepressionDoes not produce anxiety-like effects in the elevated plus maze or depressive effects in brain-stimulation reward paradigms.Inverse agonists like AM251 and rimonabant produce anxiogenic and depressive-like effects in animal models. mdpi.comuconn.eduresearchgate.netnih.gov
Substance Use ModelsAttenuates nicotine (B1678760), THC, and heroin self-administration and seeking behaviors. Reduces alcohol consumption.Produces similar anti-addictive effects as rimonabant. mdpi.comresearchgate.netnih.govrti.orgresearchgate.netdependencias.pt

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12Cl3N3O B605375 CB1 antagonist 2 CAS No. 614726-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3N3O/c1-9-15(17(21)24)22-23(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUKVPCUOHFAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027454
Record name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614726-85-1
Record name AM-4113
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0614726851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-4113
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBW5X7964A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile and Receptor Interactions of Am4113

CB1R Binding Characteristics and Selectivity Profile (vs. CB2R)

AM4113 demonstrates high affinity for the cannabinoid type 1 receptor (CB1R). In competitive binding assays using [³H]CP55,940, AM4113 shows a high binding affinity for CB1 receptors, with a reported Ki value of approximately 0.80 ± 0.44 nM. researchgate.netphysiology.orgphysiology.orgmdpi.comnih.govnih.gov Its affinity for the cannabinoid type 2 receptor (CB2R) is considerably lower, with a Ki of about 97 nM, indicating a 100-fold selectivity for CB1R over CB2R. physiology.orgmdpi.comnih.govnih.gov This selectivity profile is a key characteristic of AM4113. researchgate.netnih.govtocris.com

Functional Characterization of Neutral Antagonism at CB1R

A defining feature of AM4113 is its classification as a neutral antagonist. researchgate.net This is supported by in vitro studies, particularly G protein-coupled signaling assays. In forskolin-stimulated cyclic AMP (cAMP) accumulation assays in cells expressing CB1 receptors, AM4113 does not alter the basal levels of cAMP. physiology.orgmdpi.comnih.govnih.govnih.govnih.govoup.com Unlike inverse agonists, which would increase cAMP production, AM4113 shows no significant effect on its own, even at concentrations up to 10 µM. mdpi.comnih.govnih.govoup.com This lack of intrinsic activity confirms its neutral antagonist profile, meaning it blocks the receptor without modulating its constitutive activity. nih.gov

AM4113 effectively and in a concentration-dependent manner, antagonizes the effects of CB1R agonists. nih.govnih.gov For instance, it has been shown to block the hypothermia induced by the CB1R agonist CP55,940 in rats, a centrally mediated effect. physiology.orgphysiology.org Furthermore, AM4113 reverses the effects of the CB1 agonist AM411 in tests of spontaneous locomotion and analgesia. nih.gov Studies have also demonstrated its ability to antagonize the behavioral effects of the CB1R agonist WIN55,212-2. nih.gov Schild analyses have further confirmed that AM4113 produces a surmountable antagonism of the discriminative stimulus effects of the CB1 agonist AM4054, with a pA2 value comparable to that of the inverse agonist rimonabant (B1662492). harvard.edu

Absence of Inverse Agonist Properties in G Protein-Coupled Signaling Assays (e.g., cAMP accumulation)

Comparative Receptor Pharmacology of AM4113 with Other CB1R Modulators

The primary distinction between AM4113 and inverse agonists like rimonabant and AM251 lies in their intrinsic activity at the CB1R. While all three are antagonists, rimonabant and AM251 are also inverse agonists, meaning they decrease the constitutive activity of the CB1R. nih.govnih.gov This is evident in assays where they increase forskolin-stimulated cAMP accumulation. nih.govnih.gov In contrast, AM4113 is a neutral antagonist and does not affect basal cAMP levels. mdpi.comnih.govnih.govuconn.edumdpi.com Structurally, AM4113 is a pyrazole (B372694) analog related to rimonabant and AM251. mdpi.comnih.gov Despite these structural similarities, the functional difference is significant. For example, while AM251 has a Ki of 7.5 nM for the CB1 receptor, it demonstrates inverse agonism, a property not shared by AM4113. wikipedia.org This difference in pharmacological profile is thought to contribute to the observation that AM4113 does not induce nausea-like behaviors in animal models, a side effect associated with CB1R inverse agonists. nih.govnih.govnih.gov

AM4113 is a brain-penetrant CB1 neutral antagonist, allowing it to act both centrally and peripherally. nih.govnih.gov This contrasts with peripherally restricted antagonists like AM6545, which are designed to have limited access to the central nervous system. nih.govnih.gov AM6545, a more polar analog of AM4113, is also a neutral CB1R antagonist. nih.gov Both AM4113 and AM6545 have been shown to be effective in animal models of metabolic syndrome. nih.govebi.ac.uknih.govmdpi.com However, substitution tests in drug discrimination studies have shown that the centrally acting AM4113 can substitute for rimonabant, whereas the peripherally restricted AM6545 does not, highlighting the central activity of AM4113. nih.gov

Table of Binding Affinities and Functional Activities

CompoundCB1R Ki (nM)CB2R Ki (nM)CB1R Selectivity (fold)Functional Activity at CB1R
AM41130.80 ± 0.4497~100Neutral Antagonist
Rimonabant~2 - 11.5>1000HighInverse Agonist
AM2513.43 - 7.5124~36-430Inverse Agonist
AM65451.7 - 3.3624~38-302Neutral Antagonist (Peripherally Restricted)

Table of Compound Names

AbbreviationFull Chemical Name
AM4113N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
Rimonabant (SR141716A)5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
AM2511-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
AM65451-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide
CP55,940(-)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol
WIN55,212-2(R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone
AM411(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
AM40541-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Distinctions from Inverse Agonists (e.g., Rimonabant, AM251)

Receptor Distribution and Brain Penetration Characteristics

The pharmacological activity of AM4113 is intrinsically linked to the distribution of its target receptors within the central nervous system (CNS) and its ability to access these sites by crossing the blood-brain barrier (BBB).

Receptor Distribution

AM4113 is a high-affinity, selective antagonist for the cannabinoid CB1 receptor. tocris.com Research indicates it has a 100-fold selectivity for CB1 over CB2 receptors. nih.govresearchgate.net CB1 receptors are widely distributed throughout the brain, with particularly high concentrations in regions that modulate reward, motivation, and motor function. nih.gov These areas include the mesocorticolimbic system, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens and prefrontal cortex. nih.govencyclopedia.pub Within the VTA, CB1 receptors are expressed on both GABAergic and glutamatergic neurons. encyclopedia.pub Additionally, CB1 receptors are present in the brain stem's dorsal vagal complex, an area associated with emetic responses. nih.gov This widespread distribution in key neural circuits underlies the compound's observed effects in preclinical studies.

Table 1: Receptor Binding Affinity of AM4113 This table summarizes the binding affinity of AM4113 for cannabinoid receptors as reported in scientific literature.

CompoundReceptorBinding Affinity (Ki/Kd)Selectivity (vs. CB2)
AM4113 CB10.80 ± 0.44 nM (Ki) researchgate.net~100-fold nih.govresearchgate.net
0.89 nM (Kd) tocris.com

Brain Penetration Characteristics

AM4113 is characterized as a brain-penetrant, or central, CB1 neutral antagonist, capable of acting on receptors both peripherally and centrally. mdpi.comnih.gov Its ability to cross the BBB has been confirmed in pharmacokinetic studies.

In one study involving mice, a peak brain concentration of 91.9 ± 6.9 ng/gm was observed 60 minutes after intraperitoneal administration. nih.gov The elimination half-life of AM4113 was found to be significantly longer in the brain (approximately 6 hours) compared to the plasma (approximately 1 hour). nih.gov The study reported brain-to-plasma concentration ratios of approximately 0.39 at the time of peak plasma concentration and 1.45 at the time of peak brain concentration, indicating substantial brain uptake. nih.gov Another source notes a nearly 1:1 plasma-to-brain concentration ratio in rats. researchgate.net The ability of a compound to cross the BBB is considered a critical factor for its action within the CNS. researchgate.netrndsystems.com

Table 2: Pharmacokinetic Profile of AM4113 in Brain and Plasma (Mice) This table details the concentration and timing of AM4113 in brain and plasma following a single intraperitoneal injection, based on published research. nih.gov

ParameterPlasmaBrain
Peak Concentration (Cmax) 159.2 ± 10.1 ng/mL91.9 ± 6.9 ng/gm
Time to Peak (Tmax) 20 minutes60 minutes
Elimination Half-Life (t1/2) ~1 hour~6 hours
Brain-to-Plasma Ratio ~0.39 (at plasma Tmax)~1.45 (at brain Tmax)

Preclinical Efficacy in Specific Therapeutic Modalities

Substance Use Disorders (SUDs)

Preclinical studies have explored the effects of AM4113 on various substance use disorders, including nicotine (B1678760), alcohol, opioids, cocaine, and methamphetamine. mdpi.comresearchgate.netunica.itmdpi.comrti.org These investigations often compare the effects of AM4113, a neutral CB1 antagonist, with those of inverse agonists like rimonabant (B1662492) (SR141716A), which were previously investigated for SUDs but were associated with adverse psychiatric side effects. mdpi.comresearchgate.netrti.org

Nicotine Dependence and Relapse Prevention Paradigms

AM4113 has demonstrated efficacy in reducing nicotine-related behaviors in preclinical models. Similar to rimonabant, AM4113 inhibits nicotine self-administration and attenuates the motivation for nicotine seeking. mdpi.comresearchgate.netresearchgate.net Studies in rats have shown that AM4113 can reduce nicotine intake and block nicotine-induced firing of dopaminergic neurons in the ventral tegmental area (VTA). researchgate.netresearchgate.netmdpi.com Furthermore, AM4113 has been effective in attenuating cue-induced, nicotine priming-induced, and stressor-induced reinstatement of nicotine-seeking behavior in rats. researchgate.netresearchgate.netmdpi.com In squirrel monkeys, AM4113 also attenuated nicotine-seeking behaviors. mdpi.com

The following table summarizes some preclinical findings on AM4113 in nicotine dependence models:

BehaviorSpeciesEffect of AM4113Source
Nicotine self-administrationRats, MonkeysReduced mdpi.comresearchgate.net
Motivation for nicotine seekingRatsAttenuated researchgate.netresearchgate.net
Cue-induced reinstatement of nicotine seekingRats, MonkeysAttenuated mdpi.comresearchgate.netresearchgate.net
Nicotine priming-induced reinstatementRatsAttenuated researchgate.netresearchgate.net
Stress-induced reinstatementRatsAttenuated researchgate.netresearchgate.net
Nicotine-induced VTA dopamine (B1211576) neuron firingRatsBlocked/Reduced researchgate.netresearchgate.netmdpi.com

Alcohol Consumption and Preference Modulation

Preclinical evidence suggests that AM4113 can reduce alcohol consumption and preference. mdpi.comresearchgate.netresearchgate.net Studies in mice have shown that AM4113 decreases binge-like alcohol drinking and attenuates alcohol-induced dopamine release in the nucleus accumbens (NAc). nih.govnih.gov This effect is consistent with the hypothesis that endocannabinoids are involved in promoting alcohol drinking and associated dopamine release. nih.gov The reduction in alcohol intake by AM4113 is consistent with findings from studies using CB1 inverse agonists. nih.gov

Opioid (Heroin) Self-Administration and Drug-Seeking Behaviors

Research indicates that AM4113 can inhibit opioid self-administration. Systemic administration of AM4113 has been shown to dose-dependently inhibit the self-administration of intravenous heroin in rats. mdpi.comresearchgate.netmdpi.comd-nb.infonih.govnih.gov This effect was observed under fixed-ratio reinforcement schedules. mdpi.comnih.gov AM4113 was also reported to attenuate heroin- or heroin-associated cue-induced reinstatement of drug-seeking behavior. mdpi.commdpi.com

The following table presents data on the effect of AM4113 on heroin self-administration in rats:

Substance Self-AdministeredSpeciesReinforcement ScheduleEffect of AM4113Source
HeroinRatsFixed-ratioInhibited mdpi.comresearchgate.netmdpi.comd-nb.infonih.govnih.gov

Cocaine and Methamphetamine Seeking Behaviors

The effects of AM4113 on cocaine and methamphetamine seeking behaviors appear to be less pronounced compared to its effects on nicotine and heroin self-administration. While some studies suggest that AM4113 can attenuate cue-induced reinstatement of cocaine seeking in squirrel monkeys, it has been reported as less effective at reducing cocaine or methamphetamine self-administration in rats under fixed-ratio reinforcement schedules at the same doses that inhibited heroin self-administration. mdpi.comresearchgate.netnih.govnih.gov Other studies have also indicated that AM4113 did not alter methamphetamine or cocaine self-administration under fixed-ratio reinforcement conditions in rats. nih.gov

Metabolic Regulation and Energy Homeostasis

AM4113 has been investigated for its potential role in metabolic regulation, particularly concerning food intake and appetite suppression. tocris.commdpi.comresearchgate.netnih.govphysiology.orgresearchgate.netresearchgate.net

Attenuation of Food Intake and Appetite Suppression

Preclinical studies in rats have shown that AM4113 significantly reduces food intake and weight gain. tocris.commdpi.comresearchgate.netphysiology.orgresearchgate.net These effects are comparable to those observed with inverse agonists like AM251 or rimonabant, suggesting that the reduction in food intake is not exclusively linked to inverse agonist activity at the CB1 receptor. nih.govphysiology.org AM4113 has been shown to suppress food-maintained operant behavior and reduce food intake across different levels of food palatability. researchgate.netnih.gov The reductions in food intake by AM4113 can be dose-dependent and sustained for several days after treatment. physiology.org Studies have also indicated that AM4113 alleviates high-fructose feeding-induced metabolic syndromes, including insulin (B600854) resistance, in rats, which correlates with a decrease in body weight. researchgate.netresearchgate.net

The following table summarizes the effects of AM4113 on food intake and weight gain in rats:

ParameterSpeciesEffect of AM4113NotesSource
Food IntakeRatsReducedDose-dependent, sustained effect tocris.commdpi.comresearchgate.netphysiology.orgresearchgate.net
Weight GainRatsReducedAssociated with reduced food intake mdpi.comphysiology.orgresearchgate.net
AppetiteRatsSuppressedReduces food-maintained behavior researchgate.netnih.govresearchgate.net

Influence on Body Weight Regulation and Adiposity

Preclinical studies have investigated the effects of AM4113 on food intake and body weight in animal models. Research indicates that AM4113 can significantly reduce food intake and subsequent weight gain in rats caymanchem.comphysiology.org. Compared to the inverse agonist AM251, higher doses of AM4113 were required to achieve similar effects on food intake and body weight physiology.org. Daily administration of AM4113 has been shown to dose-dependently decrease weight gain mdpi.com.

Studies have demonstrated that AM4113 suppresses food intake and food-reinforced behavior, such as time spent feeding, contributing to reduced weight gain caymanchem.com. This effect is believed to be mediated by suppressing appetite through blocking endogenous cannabinoid tone researchgate.net. Unlike some CB1 receptor inverse agonists, such as rimonabant, AM4113 administration in rats did not induce signs of nausea, as indicated by the absence of conditioned gaping, a marker for nausea in this species caymanchem.comphysiology.orgbac-lac.gc.ca. This suggests that the reduction in food intake by AM4113 is not a direct result of promoting nausea bac-lac.gc.ca.

In a study comparing AM4113 and rimonabant in an animal model of nicotine dependence, AM4113 demonstrated similar weight loss efficacy to rimonabant mdpi.com. Both AM4113 and rimonabant have been shown to reduce food intake and weight gain in rats, but these effects were not observed in CB1 knockout mice, indicating that the effects are mediated via the CB1 receptor mdpi.com. Data comparing rimonabant and AM4113 across several species suggest that both drugs produce dose-related direct effects on operant behavior within the same dose range that antagonizes the effects of a CB1 agonist nih.gov.

The ability of AM4113 to cross the blood-brain barrier distinguishes it from peripherally restricted CB1 antagonists like AM6545 mdpi.com. This central activity is considered relevant to its effects on appetite suppression and weight loss physiology.org.

The following table summarizes key findings related to AM4113's effects on food intake and body weight in preclinical studies:

CompoundEffect on Food IntakeEffect on Weight GainNausea/Emesis Induction (Preclinical)CB1 Receptor Mediation
AM4113ReducedReducedNot observedYes
AM251ReducedReducedObservedYes
RimonabantReducedReducedObservedYes

Pain and Nociceptive Processing

Research specifically detailing the effects of AM4113 on the modulation of neuropathic pain development and resolution (Section 3.3.1) or its direct effects on general nociceptive responses and pain thresholds (Section 3.3.2) was not prominently featured in the available search results. While the endocannabinoid system is known to play a role in pain processing, and preclinical models for neuropathic pain and nociception are widely used, specific studies focusing on AM4113 in these contexts were not readily found within the provided information.

Other Emerging Therapeutic Applications

Effects on Benign Prostatic Hyperplasia (BPH) in Metabolic Syndrome Models

Metabolic syndrome (MetS) is recognized as a combination of metabolic disorders that can predispose individuals to benign prostatic hyperplasia (BPH) nih.gov. There is a demonstrated association between BPH and metabolic syndrome nih.govmenoufia-med-j.com. Studies have shown that metabolic disorders, including obesity and insulin resistance, can promote the development of BPH in animal models nih.gov. Increased expression of CB1 receptors has been observed in BPH tissue, suggesting that targeting this receptor could have therapeutic potential nih.gov.

Preclinical studies have explored the use of CB1 antagonists, including AM4113, to improve MetS-related BPH in rat models nih.gov. One study reported the use of AM4113 in rats with metabolic syndrome-induced prostatic hyperplasia nih.govlarvol.com. This research aimed to evaluate the effects of AM4113 on this condition in the context of metabolic dysfunction nih.gov.

The exact pathophysiology linking BPH and MetS is still being investigated, but potential mechanisms include MetS-related changes in sex hormone milieu and metabolic derangements menoufia-med-j.com. Hyperinsulinemia, increased IGF-1, and elevated estradiol (B170435) levels are thought to favor prostate gland growth menoufia-med-j.com. Chronic inflammation has also been suggested as a causative link between MetS and lower urinary tract symptoms associated with BPH menoufia-med-j.com.

The preclinical findings suggest that targeting the CB1 receptor with compounds like AM4113 may offer a therapeutic approach for managing BPH in individuals with metabolic syndrome nih.gov.

Neurobehavioral and Psychiatric Impact

Modulation of Spontaneous Locomotor Activity and Motor Control

Studies have investigated the impact of AM4113 on spontaneous locomotion and motor control. AM4113 has been shown to suppress spontaneous locomotor activity in rats. nih.gov This observation is consistent with effects reported for other CB1 antagonists/inverse agonists. nih.gov The mechanism by which CB1 antagonists inhibit motor activity is not fully clear, especially considering that CB1 agonists generally reduce motor activity. nih.gov However, the combined administration of AM4113 and a CB1 agonist resulted in activity levels similar to vehicle, suggesting that AM4113 may not suppress locomotion through the same mechanism as CB1 agonists. nih.gov In the open field test, AM4113 decreased locomotor activity. nih.gov However, in the elevated plus maze, AM4113 did not affect closed or total arm entries, which can also serve as measures of locomotion. nih.gov

Evaluation of Anxiety-Related Behavioral Profiles

The potential anxiogenic effects of AM4113 have been evaluated using exploration-based anxiety tests and by examining neural activation patterns in relevant brain regions. nih.gov

Performance in Exploration-Based Anxiety Tests (e.g., Elevated Plus Maze, Open Field)

AM4113 has been assessed in the elevated plus maze and open field tests to evaluate anxiety-related behaviors. nih.gov In the elevated plus maze, AM4113 did not significantly affect performance measures, including percent open arm entries, percent time on open arms, and head dips. nih.gov In the open field test, while AM4113 affected behavior, these effects were largely attributed to its actions on locomotion rather than anxiety. nih.gov Chronic administration of AM4113 did not produce anxiogenic-like effects in the elevated plus maze, and acute treatment did not affect anxiety-related indices in the open field test. researchgate.net This contrasts with the anxiogenic effects observed with the CB1 inverse agonist AM251 and the benzodiazepine (B76468) inverse agonist FG-7142 in the elevated plus maze. nih.gov

Neural Activation Patterns in Anxiety-Related Brain Regions (e.g., Amygdala, Nucleus Accumbens)

Neural activation patterns induced by AM4113 have been analyzed by measuring c-Fos immunoreactivity in brain areas such as the amygdala and nucleus accumbens. nih.gov Unlike FG-7142 and AM251, which significantly increased c-Fos activity in the amygdala and nucleus accumbens shell, AM4113 did not induce significant c-Fos immunoreactivity in these regions. nih.govresearchgate.net This lack of significant neural activation in anxiety-related brain regions is consistent with the minimal anxiogenic effects observed in behavioral tests. nih.gov

Assessment of Depressive-Like Behaviors

Studies have also assessed the effects of AM4113 on depressive-like behaviors. Chronic treatment with AM4113 did not induce depressive-like behaviors as measured in the forced swim test. nih.govresearchgate.net In fact, some findings suggest that AM4113 may show antidepressant-like effects. nih.govresearchgate.net

Influence on Conditioned Fear Responses and Memory Consolidation

The influence of AM4113 on conditioned fear responses and memory consolidation has been investigated. When administered prior to conditioning, AM4113-treated animals exhibited reduced freezing during a conditioned tone cue played within a novel context in retention tests conducted two weeks later. nih.gov However, in contextual fear retention tests, AM4113 had no significant effect on contextual fear memory, unlike the CB1 inverse agonist AM251 which enhanced freezing. nih.govresearchgate.net During the conditioning session, AM4113 produced a small but significant increase in freezing during the initial tone-shock presentation, which could potentially relate to effects on pain or locomotor mechanisms. nih.gov However, during the last tone cue, freezing levels were similar across all treatment groups, indicating comparable fear response acquisition during conditioning. nih.gov The effects observed when AM4113 is administered prior to conditioning may be due to its influence on acquisition, consolidation, or a combination of these processes. nih.gov

Summary of Neurobehavioral Effects of AM4113

Behavioral Test / MeasureAM4113 EffectComparison to CB1 Inverse Agonists (e.g., AM251)Citation
Spontaneous Locomotor Activity (Open Field)SuppressedSimilar suppression observed with AM251 and SR141716A nih.gov nih.govnih.gov
Spontaneous Locomotor Activity (Elevated Plus Maze)No significant effect on closed/total arm entriesNo significant effect observed with AM251 nih.gov nih.gov
Anxiety (Elevated Plus Maze)No significant anxiogenic effectsAM251 and FG-7142 produced anxiogenic effects nih.gov nih.govresearchgate.net
Anxiety (Open Field)Effects largely due to locomotionEffects largely due to locomotion nih.gov nih.govresearchgate.net
Neural Activation (Amygdala, Nucleus Accumbens)No significant increase in c-Fos immunoreactivityAM251 and FG-7142 increased c-Fos activity nih.gov nih.govresearchgate.net
Depressive-Like Behaviors (Forced Swim Test)Did not induce; potentially antidepressant-likeRimonabant (B1662492) associated with depression nih.gov nih.govresearchgate.net
Cued Fear Response (Tone)Reduced freezing during retention testAM251 also reduced freezing nih.gov nih.gov
Contextual Fear MemoryNo significant effect on retentionAM251 enhanced retention nih.gov nih.govresearchgate.net

Systemic Interactions and Endocrine/inflammatory Modulation

Anti-inflammatory Actions and Cytokine Regulation

Chronic low-grade inflammation is a key feature of metabolic syndrome and contributes to its complications. nih.gov AM4113 has demonstrated significant anti-inflammatory effects by modulating the production of cytokines, which are small proteins that play a crucial role in cell signaling during inflammatory responses. nih.govnih.govnih.gov

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are often elevated in inflammatory conditions. mdpi.comopendentistryjournal.comnih.gov Studies have shown that AM4113 can significantly reduce the levels of these cytokines. In a rat model of metabolic syndrome, AM4113 treatment led to a decrease in elevated liver and prostatic tissue concentrations of TNF-α and IL-6. nih.govnih.govmdpi.com For instance, in rats with metabolic syndrome, AM4113 reduced prostatic TNF-α by 46% and IL-6 by 37%. nih.gov This suggests that AM4113 can exert anti-inflammatory effects by downregulating the production of key pro-inflammatory mediators. nih.govnih.gov

Transforming growth factor-beta 1 (TGF-β1) is a cytokine involved in tissue repair and fibrosis, the excessive scarring of tissue. mdpi.comhenlius.comfrontiersin.org In models of metabolic syndrome-associated nephropathy, elevated levels of TGF-β1 were observed in the kidneys. mdpi.com Treatment with AM4113 was found to significantly reduce the concentration of TGF-β1 in the renal tissue, restoring it to near-normal levels. mdpi.comnih.gov This interference with TGF-β1 suggests that AM4113 may have a protective effect against fibrosis. mdpi.comresearchgate.net

Table 2: Effect of AM4113 on Inflammatory and Fibrotic Markers This table is interactive. You can sort and filter the data.

Marker Location Condition Effect of AM4113
TNF-α Liver Metabolic Syndrome Reduced to near-normal levels
TNF-α Prostate Metabolic Syndrome Significantly Decreased (46%)
IL-6 Prostate Metabolic Syndrome Significantly Decreased (37%)
TGF-β1 Kidney Metabolic Syndrome Significantly Reduced

Data from preclinical studies in rat models. nih.govmdpi.commdpi.com

Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Renal Protective Effects in Disease Models

The kidneys are often affected by the systemic changes that occur in metabolic syndrome. nih.gov AM4113 has demonstrated renal protective effects in animal models of metabolic syndrome-associated nephropathy. nih.govmdpi.com In rats with metabolic syndrome, treatment with AM4113 alleviated histopathological alterations in the kidney structure, including swelling and inflammatory cell infiltration. nih.govnih.gov

Furthermore, AM4113 was shown to prevent collagen deposition in the kidneys of these animals, a key feature of renal fibrosis. nih.govmdpi.com This protective effect is linked to its ability to reduce TGF-β1 levels, a key mediator of renal inflammation and fibrosis. mdpi.comnih.gov Studies have also shown that AM4113 can improve renal functional parameters, such as reducing proteinuria and albumin excretion rate, which are indicators of kidney damage. nih.govresearchgate.net These findings suggest that AM4113 may offer a therapeutic strategy for protecting the kidneys from the damage associated with metabolic syndrome. nih.govmdpi.com

Influence on Endogenous Cannabinoid Tone (e.g., Anandamide (B1667382) and 2-AG Levels in Tissues)

The endocannabinoid system (ECS) maintains a homeostatic balance in the body through its signaling molecules, primarily the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). scielo.brfrontiersin.org The concept of "endocannabinoid tone" refers to the baseline and activity-dependent levels of these endocannabinoids and the density and activity of cannabinoid receptors, which together regulate the intensity of ECS signaling. researchgate.netnih.gov AM4113, as a neutral CB1 receptor antagonist, exerts its effects by blocking the actions of endogenous cannabinoids at the CB1 receptor without initiating an independent biological response. scielo.brnih.gov Consequently, the impact of AM4113 is most evident in tissues or conditions where there is a pre-existing or elevated endocannabinoid tone. uconn.edumdpi.com

Research into the effects of AM4113 on the tissue levels of AEA and 2-AG has yielded varied results, suggesting that its influence is highly dependent on the specific tissue and the underlying physiological or pathological state.

Detailed Research Findings

Studies investigating models of metabolic syndrome (MetS) have provided key insights into how AM4113 modulates endocannabinoid levels. In a rat model where MetS was induced by a high-fructose, high-salt diet, animals exhibited a hyperactive endocannabinoid tone, characterized by significantly elevated levels of both AEA and 2-AG in the liver. mdpi.comnih.gov However, subsequent treatment with AM4113 did not alter these elevated liver concentrations of AEA or 2-AG. mdpi.comnih.gov This suggests that in the context of a MetS-induced fatty liver, blocking the CB1 receptor with AM4113 does not create a feedback loop that modifies the synthesis or degradation of these endocannabinoids within the liver itself. mdpi.com

Table 1: Effect of AM4113 on Liver Endocannabinoid Levels in a Rat Model of Metabolic Syndrome

Group Anandamide (AEA) Content 2-Arachidonoylglycerol (2-AG) Content
Control Normal Normal
Metabolic Syndrome (MetS) Significantly Higher than Control Significantly Higher than Control
MetS + AM4113 Treatment No significant change compared to MetS group No significant change compared to MetS group

Data sourced from a study on insulin (B600854) resistance in a high-fructose/high-salt rat model. mdpi.comnih.gov

In contrast, a study on MetS-induced benign prostatic hyperplasia (BPH) in rats revealed a different dynamic. nih.gov In this model, the development of MetS was also associated with an increase in the prostatic concentrations of both AEA and 2-AG. nih.gov However, unlike the findings in the liver, treatment with AM4113 led to a significant decrease in the prostatic levels of both endocannabinoids. nih.gov The proposed mechanism for this reduction is the disruption of a negative feedback loop; normally, CB1 receptor activation may inhibit endocannabinoid synthesis, so when AM4113 blocks the receptor, this feedback is disrupted, leading to a decrease in AEA and 2-AG levels in the prostate. nih.gov

Table 2: Effect of AM4113 on Prostate Endocannabinoid Levels in a Rat Model of Metabolic Syndrome-Induced Benign Prostatic Hyperplasia (BPH)

Group Prostate Anandamide (AEA) Content Prostate 2-Arachidonoylglycerol (2-AG) Content
Metabolic Syndrome (MetS) Increased Increased
MetS + AM4113 Treatment Decreased compared to MetS group Decreased compared to MetS group

Data sourced from a study on MetS-induced BPH in rats. nih.gov

Further research has examined endocannabinoid levels in other tissues. One study found that AM4113 treatment in rats did not modify the hypothalamic levels of 2-AG or the circulating plasma levels of 2-AG. nih.gov The study did not report on AEA levels. This finding suggests that under normal physiological conditions, AM4113's blockade of CB1 receptors in the hypothalamus does not significantly alter the local tone of 2-AG. nih.gov

These divergent findings underscore the complexity of the endocannabinoid system's regulation. The effect of a CB1 receptor antagonist like AM4113 on the tissue-specific levels of anandamide and 2-AG is not uniform. Instead, it appears to be dictated by the specific regulatory feedback mechanisms at play within each tissue and how those mechanisms are affected by the prevailing physiological or disease state. mdpi.comnih.gov

Table of Compounds

Compound Name Abbreviation
Anandamide AEA
2-Arachidonoylglycerol 2-AG

Research Methodologies and Experimental Models Utilized

In Vitro Receptor Binding and Functional Assays

In vitro studies are fundamental in determining a compound's direct interaction with its molecular target. For AM4113, these assays have been crucial in defining its binding affinity and functional activity at cannabinoid receptors.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone technique used to quantify the affinity of a ligand for a receptor. In the case of AM4113, these assays have utilized the radiolabeled cannabinoid agonist [³H]-CP55,940 to determine its binding affinity for cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).

Competitive binding experiments have demonstrated that AM4113 binds with high affinity to the CB1 receptor. researchgate.netaxonmedchem.comapexbt.com The reported inhibitor constant (Ki) value for AM4113 at the human CB1 receptor is approximately 0.80 nM to 0.897 nM. researchgate.netaxonmedchem.comapexbt.comphysiology.org In contrast, its affinity for the CB2 receptor is significantly lower, with a Ki value of around 92 nM to 97 nM. axonmedchem.comphysiology.org This indicates that AM4113 possesses a notable selectivity for the CB1 receptor, with studies showing it to be approximately 100-fold more selective for CB1 over CB2 receptors. researchgate.netaxonmedchem.comapexbt.comphysiology.orgnih.govmdpi.com

Table 1: AM4113 Receptor Binding Affinity

Receptor Radioligand Ki (nM) Selectivity
CB1 [³H]-CP55,940 0.80 - 0.897 ~100-fold vs CB2

| CB2 | [³H]-CP55,940 | 92 - 97 | |

Cell-Based Functional Assays

To understand the functional consequences of AM4113 binding to the CB1 receptor, researchers have employed cell-based functional assays. A common model involves using Human Embryonic Kidney (HEK-293) cells that have been transfected to express human CB1 receptors. physiology.orgnih.govmdpi.com

These assays have been instrumental in characterizing AM4113 as a neutral antagonist. physiology.orgfrontiersin.org Unlike inverse agonists such as rimonabant (B1662492) and AM251, which can independently alter receptor activity, AM4113 has been shown to have no effect on forskolin-stimulated cyclic AMP (cAMP) accumulation in these cells at concentrations up to 10 µM. nih.govmdpi.comnih.govnih.govpg.edu.pl This lack of intrinsic activity is a defining feature of a neutral antagonist. nih.govpg.edu.pl Studies have confirmed that AM4113 does not alter basal Gi-CASE activation, further supporting its classification as a neutral antagonist. frontiersin.org

In Vivo Animal Models

In vivo studies using animal models are essential for understanding the physiological and behavioral effects of a compound. A variety of rodent models have been utilized to investigate the in vivo profile of AM4113.

Rodent Behavioral Pharmacology Models

Behavioral pharmacology models in rodents have provided insights into the central effects of AM4113. These models include:

Operant Self-Administration: Studies using operant self-administration paradigms have shown that AM4113 can decrease lever pressing for food reinforcement, suggesting an effect on motivated behavior. apexbt.comnih.gov It has also been shown to attenuate the reinforcing effects of nicotine (B1678760). oup.com In a model of cocaine-seeking behavior, AM4113 was found to abolish both the attenuation of cue-induced reinstatement and the facilitation of stress-induced reinstatement of cocaine-seeking that was caused by cannabidiol. researchgate.net

Open Field Test: The open field test is used to assess general locomotor activity and anxiety-like behaviors. brainstuff.org When administered alone, AM4113 has been observed to reduce ambulation and rearing at certain doses. nih.govpg.edu.pl It also increased scratching and grooming behaviors. nih.govpg.edu.pl In combination with the CB1 agonist WIN55,212-2, AM4113 was able to antagonize the agonist-induced reductions in ambulation and rearing. nih.govpg.edu.pl

Elevated Plus Maze: The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents. frontiersin.org Studies have shown that unlike the CB1 inverse agonist AM251, which produces anxiogenic effects in this test, AM4113 did not significantly alter the behavior of rats in the elevated plus maze, suggesting a reduced potential to induce anxiety. uconn.edunih.govuconn.edu

Fear Conditioning: Fear conditioning paradigms are used to study learning and memory processes related to fear. wikipedia.org In studies comparing AM4113 to the inverse agonist AM251, it was found that while AM251 enhanced the retention of contextual fear conditioning, AM4113 had no significant effect on contextual fear memory. uconn.edunih.gov However, both compounds were found to reduce freezing behavior in response to a conditioned tone cue. uconn.edunih.gov

Animal Models of Metabolic Syndrome

Given the role of the endocannabinoid system in regulating metabolism, AM4113 has been investigated in animal models of metabolic syndrome. A high-fructose, high-salt diet-induced model in rats has been used to induce insulin (B600854) resistance, a key feature of metabolic syndrome. mdpi.comnih.gov

In these models, administration of AM4113 was found to significantly inhibit the development of insulin resistance. mdpi.comnih.gov This effect was associated with a decrease in body weight. mdpi.comnih.gov Furthermore, AM4113 was shown to inhibit elevations in serum cholesterol and triglycerides. mdpi.comnih.gov It also reduced elevated serum uric acid levels. mdpi.comnih.gov Additionally, AM4113 treatment led to an increase in adiponectin levels and a decrease in liver TNFα content, both of which are beneficial in the context of metabolic syndrome. mdpi.com These findings suggest that AM4113 has potential therapeutic effects in managing metabolic disorders. nih.gov

Table 2: Effects of AM4113 in a Rat Model of Metabolic Syndrome

Parameter Effect of AM4113
Insulin Resistance Inhibited
Body Weight Decreased
Serum Cholesterol Inhibited Elevation
Serum Triglycerides Inhibited Elevation
Serum Uric Acid Reduced
Adiponectin Increased

| Liver TNFα | Decreased |

Animal Models of Pain

The potential analgesic effects of modulating the cannabinoid system are of significant interest. To date, specific studies utilizing the spared nerve injury model to investigate the effects of AM4113 on neuropathic pain have not been detailed in the provided search results.

Neurobiological and Biochemical Techniques

Researchers have employed a range of sophisticated neurobiological and biochemical techniques to elucidate the mechanisms of action of the chemical compound AM4113. These methodologies have been crucial in understanding its effects on neuronal activity, endocannabinoid systems, and inflammatory processes.

Immunohistochemistry (e.g., c-Fos Expression)

Immunohistochemistry is a powerful technique used to visualize the presence and location of specific proteins within tissues. A key application in the study of AM4113 involves the detection of c-Fos protein, a well-established marker of neuronal activation. xiahepublishing.comgubra.dk The c-fos gene is an immediate-early gene that is rapidly transcribed and translated into the c-Fos protein following neuronal stimulation. gubra.dknih.gov This protein then acts as part of a transcription factor complex, influencing the expression of other genes and leading to longer-term changes in neuronal function. theopenscholar.com

The expression of c-Fos is transient, typically peaking within hours of a stimulus, making it a reliable indicator of recent neuronal activity. mdpi.comabcam.com In research settings, brain tissue is collected after administration of a substance or a behavioral task. The tissue is then sliced and incubated with antibodies that specifically bind to the c-Fos protein. theopenscholar.com Through a series of steps involving secondary antibodies and a chemical reagent that produces a colored precipitate, the neurons that were recently active can be identified under a microscope. theopenscholar.com This allows researchers to map the specific brain regions and neuronal circuits that are modulated by a given stimulus. xiahepublishing.comnih.gov Studies have utilized c-Fos immunohistochemistry to investigate neuronal activation in various brain regions, including the limbic system, in response to novel environments and other stimuli.

Electrophysiological Recordings (e.g., Ventral Tegmental Area Dopamine (B1211576) Neurons)

Electrophysiological recordings are a cornerstone of neuroscience research, allowing for the direct measurement of the electrical activity of neurons. This technique is particularly valuable for understanding how compounds like AM4113 modulate the firing patterns of specific neuronal populations, such as the dopamine neurons in the Ventral Tegmental Area (VTA). nih.gov The VTA is a critical brain region involved in reward, motivation, and addiction, and its dopaminergic neurons play a central role in these processes. nih.govfrontiersin.org

In vivo extracellular recordings involve inserting a microelectrode into the VTA of an anesthetized or awake, behaving animal to record the action potentials (spikes) of nearby neurons. frontiersin.orgutdallas.edu These recordings can reveal the baseline firing rate, as well as changes in firing patterns, such as bursting activity, in response to various stimuli or drug administration. frontiersin.orgnih.gov VTA dopamine neurons are known to exhibit distinct firing patterns, including tonic (pacemaker-like) and phasic (burst) firing, which are thought to encode different aspects of reward-related information. mdpi.comelifesciences.orgfrontiersin.org

However, identifying dopaminergic neurons based solely on their electrophysiological properties can be challenging, as other types of neurons in the VTA can have similar firing characteristics. nih.govnih.gov Therefore, these recordings are often combined with other techniques, such as neurochemical identification or genetic labeling, to confirm the identity of the recorded neurons. nih.gov

Electrophysiological Characteristics of Ventral Tegmental Area (VTA) Dopamine Neurons
CharacteristicDescriptionSignificance
Firing RateTypically low, around 1-10 Hz. mdpi.comReflects the baseline level of dopamine release.
Tonic FiringRegular, pacemaker-like firing pattern. frontiersin.orgMaintains a steady level of dopamine in target regions.
Phasic (Burst) FiringShort, high-frequency bursts of action potentials. nih.govAssociated with the signaling of reward prediction error and salient stimuli.
Hyperpolarization-activated current (Ih)A characteristic electrical current observed in some VTA dopamine neurons. mdpi.comContributes to the pacemaker firing of these neurons.

Tissue Analysis of Endocannabinoid Levels and Inflammatory Markers

Biochemical analysis of tissue samples provides critical insights into the effects of AM4113 on the endocannabinoid system and inflammatory processes. This involves measuring the levels of endogenous cannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as various inflammatory markers in specific tissues. nih.gov

In studies investigating metabolic conditions, researchers have analyzed prostate and liver tissues to determine the concentrations of AEA and 2-AG. nih.govmdpi.com Elevated levels of these endocannabinoids are often associated with pathological states. mdpi.com Research has shown that treatment with AM4113 can lead to a reduction in the levels of AEA and 2-AG in the prostate tissue of rats with metabolic syndrome. nih.gov However, in another study focusing on diet-induced obesity, chronic treatment with AM4113 did not alter hypothalamic or circulating levels of 2-AG. nih.gov

In addition to endocannabinoids, the analysis of inflammatory markers provides a measure of the inflammatory state of a tissue. Common inflammatory markers that are assessed include tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov In a rat model of metabolic syndrome, levels of TNF-α and IL-6 were significantly increased in prostate tissue. nih.gov Treatment with AM4113 was found to significantly decrease the concentrations of these pro-inflammatory cytokines, suggesting an anti-inflammatory effect in this context. nih.gov Other markers of oxidative stress, such as malondialdehyde (MDA), have also been measured, with AM4113 treatment showing a reduction in its levels in prostate tissue. nih.gov

Effects of AM4113 on Endocannabinoid and Inflammatory Markers in a Rat Model of Metabolic Syndrome
BiomarkerTissueEffect of Metabolic SyndromeEffect of AM4113 TreatmentReference
Anandamide (AEA)ProstateIncreasedDecreased nih.gov
2-Arachidonoylglycerol (2-AG)ProstateIncreasedDecreased nih.gov
Tumor Necrosis Factor-alpha (TNF-α)ProstateIncreasedDecreased nih.gov
Interleukin-6 (IL-6)ProstateIncreasedDecreased nih.gov
Malondialdehyde (MDA)ProstateIncreasedDecreased nih.gov

Current Research Gaps and Future Directions

Elucidation of Broader Receptor Interactions and Signaling Pathways Beyond CB1R (e.g., GPR55)

While AM4113 is primarily characterized as a selective CB1 receptor antagonist, the full spectrum of its receptor interactions and the downstream signaling pathways it influences remain areas requiring further investigation. Although AM4113 exhibits high selectivity for CB1 over CB2 receptors tocris.com, its potential interactions with other receptors, such as GPR55, warrant detailed exploration. GPR55 is an orphan receptor that has been proposed as a candidate cannabinoid receptor and interacts with a subset of cannabinoid ligands. researchgate.netnih.govcannakeys.com Research into GPR55 is ongoing, and its role in various physiological processes, including inflammation and neurological functions, is being elucidated. researchgate.netnih.govcannakeys.comtocris.com Understanding if and how AM4113 interacts with GPR55 or other non-CB1 receptors is crucial for a complete pharmacological profile and to potentially explain any effects not solely attributable to CB1 blockade. researchgate.netuniversityofgalway.ie Future studies should aim to comprehensively map AM4113's binding profile across a wider range of receptors and investigate the intracellular signaling cascades activated or modulated by these interactions.

Investigation of Long-Term Neurobiological Adaptations and Therapeutic Efficacy

Existing research has provided insights into the acute and some chronic effects of AM4113 in preclinical models, particularly concerning substance use disorders and feeding behavior. mdpi.comresearchgate.netnih.gov However, a significant research gap exists in understanding the long-term neurobiological adaptations that may occur with prolonged AM4113 administration. Investigating chronic effects on neuroplasticity, neurotransmitter systems beyond the endocannabinoid system, and enduring behavioral changes is essential. Furthermore, while preclinical efficacy in various models has been demonstrated, the long-term therapeutic efficacy of AM4113 in relevant disease states needs to be thoroughly assessed in extended studies. This includes evaluating the potential for tolerance development or sustained effectiveness over prolonged treatment periods.

Exploration of Combinatorial Pharmacological Strategies

The potential for using AM4113 in combination with other pharmacological agents represents a promising avenue for future research. Exploring combinatorial strategies could lead to enhanced therapeutic efficacy, reduced required doses of individual compounds, or the targeting of multiple pathways involved in complex conditions. For instance, given its role in modulating the endocannabinoid system, combinations with drugs targeting other neurotransmitter systems or pathways involved in addiction, metabolic disorders, or neurological conditions could be investigated. muhc.careferencecitationanalysis.comsvhs.org.au Research in this area would involve preclinical studies to evaluate the synergistic or additive effects of AM4113 in combination with other drugs, as well as potential pharmacokinetic and pharmacodynamic interactions.

Development of Advanced Analogs with Optimized Pharmacokinetic/Pharmacodynamic Profiles

While AM4113 has shown favorable characteristics as a neutral CB1 antagonist with a potentially improved tolerability profile compared to inverse agonists, pharmacokinetic studies have indicated poor oral bioavailability. mdpi.com This limitation highlights the need for the development of advanced analogs of AM4113 with optimized pharmacokinetic and pharmacodynamic profiles. Future research should focus on structure-activity relationship studies to design compounds with improved absorption, distribution, metabolism, and excretion properties while retaining or enhancing the desired receptor binding and functional activity. cenmed.com The goal is to develop analogs that are suitable for various routes of administration and possess favorable half-lives for potential clinical use.

Translational Research Considerations for Clinical Application

Translational research is critical for bridging the gap between preclinical findings and clinical application in humans. unicancer.frparisbraininstitute.orgcmu.ac.thleicabiosystems.com For AM4113, translational research considerations involve several key aspects. This includes conducting rigorous preclinical studies that closely mimic human disease states and endpoints to better predict clinical outcomes. cambridge.org Identifying relevant biomarkers that can be measured in humans and correlate with AM4113's pharmacological effects would be invaluable for clinical trial design and patient stratification. leicabiosystems.com Furthermore, establishing appropriate formulations and delivery methods for potential human use is a necessary step. leicabiosystems.com The challenges inherent in translational research, such as the "valley of death" between basic discovery and clinical implementation, need to be addressed through collaborative efforts between basic scientists and clinical researchers. parisbraininstitute.orgcmu.ac.th

Q & A

Basic: What is the pharmacological profile of AM4113, and how does it differ from other CB1 antagonists like AM251?

AM4113 is a neutral antagonist of the cannabinoid CB1 receptor with a binding affinity (Ki) of 0.80 ± 0.44 nM and 100-fold selectivity for CB1 over CB2 receptors . Unlike inverse agonists such as AM251, AM4113 lacks intrinsic activity at CB1 receptors, meaning it blocks endogenous cannabinoid signaling without altering basal receptor activity . Key distinctions include:

  • Behavioral Effects : AM251 enhances contextual fear conditioning and induces anxiety in rodents, while AM4113 does not .
  • Side Effects : AM4113 avoids anxiogenic and depressive behaviors associated with inverse agonists, making it preferable for studies requiring minimal off-target effects .
  • Molecular Signaling : AM4113 produces weaker c-Fos activation in limbic regions compared to AM251 .

Methodological Insight : Use competitive binding assays (e.g., [³H]CP55,940) to confirm receptor affinity and selectivity. Pair with behavioral assays (e.g., elevated plus maze) to differentiate pharmacological profiles .

Basic: What experimental models are used to study AM4113’s effects on feeding and metabolism?

AM4113 reduces food intake transiently and lowers body weight gain in rats via CB1 receptor blockade, as demonstrated in:

  • Acute Feeding Studies : Intraperitoneal (2–10 mg/kg) or oral (50 mg/kg) administration in rats, with CB1 knockout mice as controls to confirm receptor specificity .
  • Pair-Feeding Experiments : Matched feeding protocols show AM4113-induced weight loss is primarily due to reduced caloric intake, not metabolic changes .
  • Body Composition Analysis : Dual-energy X-ray absorptiometry (DEXA) reveals a non-significant trend toward reduced fat mass in AM4113-treated rats .

Methodological Insight : Standardize dosing windows (e.g., 30-minute pretreatment) and use metabolic cages for precise intake monitoring. Include vehicle controls to isolate drug effects .

Advanced: How to design experiments assessing AM4113’s impact on fear memory retention?

Key considerations for fear conditioning paradigms:

  • Dose Selection : Use 6.0 mg/kg AM4113 (intraperitoneal) to suppress freezing during conditioned tone tests, but note no effect on contextual fear retention .
  • Timing : Administer AM4113 30 minutes pre-conditioning and test retention after a 2-week delay to detect subtle memory modulation .
  • Controls : Compare with AM251 (4.0–8.0 mg/kg), which enhances contextual freezing, to isolate neutral antagonist effects .

Methodological Insight : Employ repeated-measures ANOVA to analyze dose-response trends and Tukey’s post hoc tests for pairwise comparisons. Use regression analysis to validate dose-related effects .

Advanced: How to resolve contradictions in AM4113’s behavioral effects across paradigms (e.g., conditioned tone vs. contextual fear)?

AM4113 suppresses freezing to conditioned auditory cues but not contextual fear, suggesting regional differences in endogenous cannabinoid tone:

  • Neuroanatomical Specificity : The amygdala and auditory-processing regions may have higher baseline CB1 activity, allowing AM4113 to block tone-related fear without affecting contextual pathways .
  • Dose Dependency : Biphasic dose-response curves (e.g., significant effects only at 6.0 mg/kg) require careful titration to avoid false negatives .

Methodological Insight : Combine c-Fos immunohistochemistry with region-specific microinjections to map neural circuits involved. Use lesion models to isolate brain areas mediating AM4113’s effects .

Advanced: What pharmacokinetic challenges limit AM4113’s translational potential, and how can they be addressed?

  • Bioavailability : AM4113 has poor oral bioavailability but penetrates the blood-brain barrier (BBB). Use intraperitoneal administration in rodents or develop prodrug formulations .
  • Half-Life : With a 2-hour half-life, chronic studies require twice-daily dosing to maintain efficacy .
  • Species Differences : Non-human primate studies show AM4113 inhibits nicotine-seeking but not cocaine self-administration, highlighting target-specific limitations .

Methodological Insight : Conduct LC-MS/MS analyses to quantify plasma and brain concentrations. Pair with behavioral assays to correlate pharmacokinetics with efficacy .

Advanced: How does AM4113 modulate peripheral metabolic pathways in metabolic syndrome models?

In high-fructose/high-salt-fed rats:

  • Insulin Resistance : AM4113 reduces hyperglycemia and insulin resistance, comparable to peripherally restricted CB1 antagonists like AM6545 .
  • Renal Function : AM4113 lowers proteinuria and albumin excretion without affecting creatinine clearance, suggesting nephroprotective effects independent of glomerular filtration .

Methodological Insight : Use oral glucose tolerance tests (OGTT) and homeostasis model assessment (HOMA-IR) to quantify metabolic improvements. Monitor renal biomarkers (e.g., AER) alongside histopathology .

Basic: What preclinical evidence supports AM4113’s potential in treating substance use disorders?

  • Nicotine Dependence : AM4113 attenuates nicotine self-administration and relapse in rodents and non-human primates by blocking CB1-mediated reward pathways .
  • Opioid Withdrawal : Pretreatment with AM4113 reduces naloxone-precipitated withdrawal symptoms in morphine-dependent rats .
  • Alcohol Binge Drinking : AM4113 suppresses ethanol consumption without altering saccharin/quinine preference, indicating selective anti-addictive effects .

Methodological Insight : Use fixed-ratio (FR) or progressive-ratio (PR) operant schedules to quantify drug-seeking motivation. Include yohimbine stress tests to model relapse .

Advanced: How to evaluate AM4113’s psychiatric tolerability in long-term studies?

  • Anxiety/Depression Assays : AM4113 does not alter performance in elevated plus maze or forced swim tests, unlike inverse agonists .
  • Side Effect Profiling : Monitor species-specific behaviors (e.g., scratching in rodents) and compare with rimonabant, which induces mood disturbances .

Methodological Insight : Integrate open-field locomotion tests to disentangle anxiolytic effects from motor suppression. Use telemetry to track circadian activity in chronic dosing studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.